

Ticagrelor-d4 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Ticagrelor-d4	
Cat. No.:	B15573000	Get Quote

In-Depth Technical Guide: Ticagrelor-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ticagrelor-d4**, a deuterated isotopologue of the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in drug development, offering key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Compound Data: Ticagrelor-d4

Quantitative data for **Ticagrelor-d4** and its parent compound, Ticagrelor, are summarized below for easy reference and comparison.

Property	Ticagrelor-d4	Ticagrelor
CAS Number	1265911-54-3	274693-27-5
Molecular Weight	526.59	522.57
Molecular Formula	C23H24D4F2N6O4S	C23H28F2N6O4S

Mechanism of Action: P2Y12 Receptor Antagonism

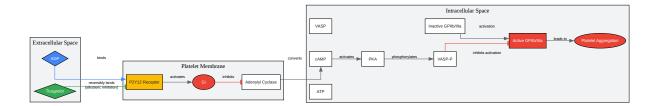
Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its effect.[1][2][3] It binds to a site on



the P2Y12 receptor that is distinct from the adenosine diphosphate (ADP) binding site.[2][4] This binding "locks" the receptor in an inactive state, preventing the conformational change that is normally induced by ADP.[2]

This allosteric inhibition prevents the activation of the Gi protein coupled to the P2Y12 receptor. [5] Consequently, the downstream signaling cascade is inhibited, which includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. [5] Reduced cAMP levels result in decreased protein kinase A (PKA) activity and subsequently, lower phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[5] The dephosphorylation of VASP is a critical step for the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation. By preventing this, Ticagrelor effectively blocks platelet aggregation.[1]

Furthermore, Ticagrelor has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1), leading to an increase in extracellular adenosine.[5] Adenosine can then stimulate adenosine A2A receptors, which are coupled to Gs proteins, leading to an increase in cAMP and further contributing to the inhibition of platelet aggregation.[5]



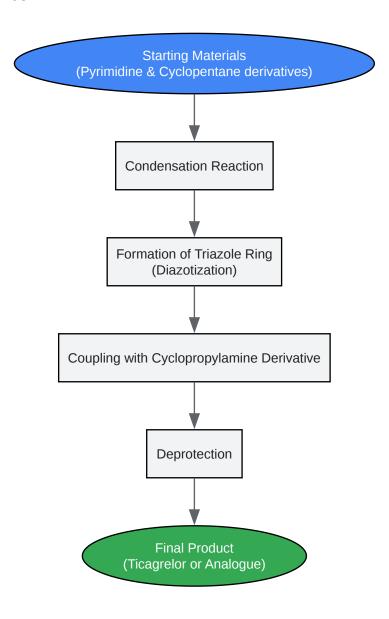
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Ticagrelor's P2Y12 signaling pathway.



Experimental Protocols General Synthesis Workflow for Ticagrelor Analogues

The synthesis of Ticagrelor and its analogues, including deuterated versions, is a multi-step process. A generalized workflow is presented below, based on common synthetic strategies for this class of compounds.



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General synthesis workflow for Ticagrelor.

A detailed synthetic protocol for Ticagrelor can be complex and proprietary. However, a general approach involves the condensation of a pyrimidine amine derivative with a cyclopentyl



derivative, followed by the construction of the triazole ring through diazotization.[6] The subsequent coupling with a cyclopropylamine derivative and a final deprotection step yields the target compound.[6] For the synthesis of **Ticagrelor-d4**, deuterated starting materials would be incorporated at the appropriate steps.

In Vitro Platelet Aggregation Assay

This protocol describes a method for assessing the antiplatelet activity of Ticagrelor using light transmission aggregometry (LTA) or whole-blood platelet aggregation.

- 1. Blood Collection and Preparation:
- Collect whole blood from healthy, consenting donors into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
- For LTA, prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.
- For whole-blood aggregation, the blood can be used directly after dilution with saline.
- 2. Assay Procedure:
- Pre-warm the PRP or whole blood samples to 37°C.
- Add the test compound (Ticagrelor, Ticagrelor-d4, or vehicle control) to the sample and incubate for a specified period.
- Initiate platelet aggregation by adding a platelet agonist. Common agonists and their typical concentrations include:
 - ADP (5-20 μM)[7]
 - Arachidonic Acid (0.5 mM)[7]
 - Collagen (2 μg/mL)[7]
- Measure the change in light transmission (for LTA) or impedance (for whole-blood aggregometry) over time using an aggregometer.



3. Data Analysis:

- The extent of platelet aggregation is quantified as the maximum percentage of light transmission or the area under the aggregation curve.
- The inhibitory effect of the test compound is calculated relative to the vehicle control.

This guide provides a foundational understanding of **Ticagrelor-d4** for research and development purposes. For specific applications, further optimization of experimental protocols is recommended.

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